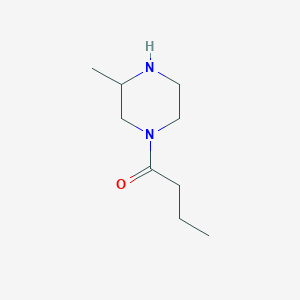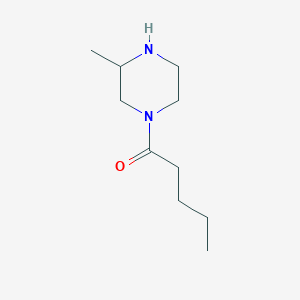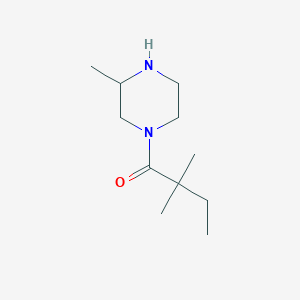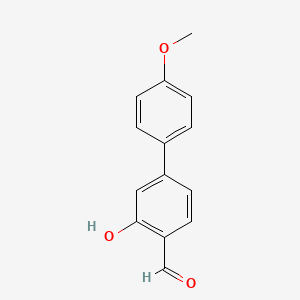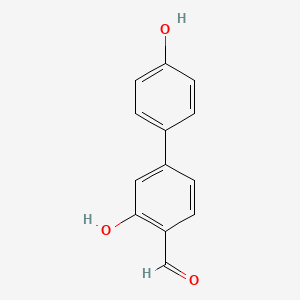
2-Formyl-5-(4-hydroxyphenyl)phenol, 95%
Übersicht
Beschreibung
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% (2F5HPP) is a phenolic compound with a wide range of applications in the scientific research field. It is a white powder that is soluble in water and ethanol, and can be used in a variety of chemical and biochemical processes. 2F5HPP is used in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. It is also used to study the mechanisms of action of various compounds, as well as their biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% is widely used in the scientific research field. It is used in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. It is also used to study the mechanisms of action of various compounds, as well as their biochemical and physiological effects. It is used in the synthesis of various drugs, including anticoagulants, anticonvulsants, and anti-inflammatory drugs. It is also used in the synthesis of dyes, such as food dyes and textile dyes. Additionally, it is used in the synthesis of pesticides, such as herbicides and insecticides.
Wirkmechanismus
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% is believed to act as a pro-drug, meaning that it is metabolized in the body to become an active drug. It is believed to interact with various enzymes, receptors, and other molecules in the body to produce its effects. It is also thought to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. Additionally, it is thought to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It is believed to have anti-inflammatory, antioxidant, and anticoagulant effects. It is also thought to have anti-cancer and anti-bacterial effects. Additionally, it is believed to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and is available in a high purity of 95%. It is also stable, and can be stored at room temperature for extended periods of time. Additionally, it can be used in a variety of experiments and applications. However, it has several limitations. It is not soluble in organic solvents, and can be difficult to dissolve in water. Additionally, it can be toxic if not handled properly, and should be handled with caution.
Zukünftige Richtungen
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% has a wide range of applications in the scientific research field, and there are many potential future directions for research. One potential future direction is to explore the potential therapeutic applications of 2-Formyl-5-(4-hydroxyphenyl)phenol, 95%. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Formyl-5-(4-hydroxyphenyl)phenol, 95%, as well as its mechanism of action. Additionally, further research could be done to explore the potential side effects of 2-Formyl-5-(4-hydroxyphenyl)phenol, 95%, as well as the potential for drug interactions. Finally, further research could be done to explore the potential for using 2-Formyl-5-(4-hydroxyphenyl)phenol, 95% in the synthesis of other compounds, such as drugs, dyes, and pesticides.
Synthesemethoden
2-Formyl-5-(4-hydroxyphenyl)phenol, 95% is synthesized from the reaction of 4-hydroxybenzaldehyde and formic acid in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The reaction yields a white powder with a purity of 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEHKCSHIYNPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647400 | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-hydroxyphenyl)phenol | |
CAS RN |
1014625-94-5 | |
| Record name | 3,4′-Dihydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014625-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)

